An In-depth Technical Guide on the Physicochemical Properties of N-(4-Bromobenzyl)-N-ethylethanamine
An In-depth Technical Guide on the Physicochemical Properties of N-(4-Bromobenzyl)-N-ethylethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Bromobenzyl)-N-ethylethanamine, a tertiary amine featuring a bromobenzyl group, is a versatile building block in synthetic organic chemistry and medicinal chemistry. Its structural motifs, a nucleophilic tertiary amine and a reactive brominated aromatic ring, make it a valuable precursor for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of the known physicochemical properties of N-(4-Bromobenzyl)-N-ethylethanamine, detailed experimental protocols for its synthesis, and an exploration of its potential applications in drug discovery and materials science.
Physicochemical Properties
The physicochemical properties of a compound are critical for its application in research and development, influencing its reactivity, solubility, and pharmacokinetic profile. While experimentally determined data for some properties of N-(4-Bromobenzyl)-N-ethylethanamine are limited in publicly available literature, a combination of predicted and known values provides a foundational understanding of this compound.
Table 1: Physicochemical Properties of N-(4-Bromobenzyl)-N-ethylethanamine
| Property | Value | Source |
| IUPAC Name | N-(4-Bromobenzyl)-N-ethylethanamine | --- |
| CAS Number | 4885-19-2 | [1] |
| Chemical Formula | C₁₁H₁₆BrN | [1] |
| Molecular Weight | 242.16 g/mol | [1] |
| Boiling Point | 264.8 ± 15.0 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [1] |
| Melting Point | Not available | --- |
| Solubility | Not available | --- |
| pKa | Not available | --- |
| LogP | Not available | --- |
Synthesis and Purification
The synthesis of N-(4-Bromobenzyl)-N-ethylethanamine can be achieved through several established synthetic routes. The two most common methods are direct alkylation and reductive amination.
Experimental Protocol 1: Synthesis via Direct Alkylation
This method involves the nucleophilic substitution of a 4-bromobenzyl halide with diethylamine.
Workflow for Direct Alkylation
Caption: Workflow for the synthesis of N-(4-Bromobenzyl)-N-ethylethanamine via direct alkylation.
Materials:
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4-Bromobenzyl bromide
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Diethylamine (N-ethylethanamine)
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Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
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Anhydrous acetonitrile (ACN) or Dimethylformamide (DMF)
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Ethyl acetate
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Hexane
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Magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromobenzyl bromide (1.0 eq) in anhydrous acetonitrile.
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Add potassium carbonate (1.5 eq) to the solution.
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Slowly add diethylamine (1.2 eq) to the reaction mixture.
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Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]
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After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
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Evaporate the solvent from the filtrate under reduced pressure.
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Dissolve the crude product in ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
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Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure N-(4-Bromobenzyl)-N-ethylethanamine.
Experimental Protocol 2: Synthesis via Reductive Amination
This two-step one-pot method involves the formation of an imine from 4-bromobenzaldehyde and diethylamine, followed by its in-situ reduction.
Workflow for Reductive Amination
Caption: Workflow for the synthesis of N-(4-Bromobenzyl)-N-ethylethanamine via reductive amination.
Materials:
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4-Bromobenzaldehyde
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Diethylamine (N-ethylethanamine)
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Sodium borohydride (NaBH₄)
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Methanol or Ethanol
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Dichloromethane
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Saturated aqueous sodium bicarbonate
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Magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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Dissolve 4-bromobenzaldehyde (1.0 eq) in methanol in a round-bottom flask.
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Add diethylamine (1.1 eq) to the solution and stir at room temperature for 1-2 hours to form the imine intermediate.
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Cool the reaction mixture to 0°C in an ice bath.
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Slowly add sodium borohydride (1.5 eq) in small portions.
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Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
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Quench the reaction by the slow addition of water.
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with dichloromethane.
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Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
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Purify the crude product by column chromatography on silica gel.
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the bromobenzyl group, a singlet for the benzylic methylene protons, a quartet for the methylene protons of the ethyl groups, and a triplet for the methyl protons of the ethyl groups.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the aromatic ring (with the carbon attached to bromine being significantly influenced), the benzylic carbon, and the carbons of the two ethyl groups.
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IR Spectroscopy: The infrared spectrum would likely exhibit characteristic C-H stretching vibrations for the aromatic and aliphatic groups, C-N stretching, and aromatic C=C bending frequencies. The C-Br stretching frequency would also be observable.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve cleavage at the benzylic position and loss of ethyl groups.
Applications in Drug Discovery and Materials Science
N-(4-Bromobenzyl)-N-ethylethanamine serves as a valuable scaffold in medicinal chemistry. The tertiary amine is a common feature in many biologically active compounds, and the bromophenyl moiety provides a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[1] This allows for the generation of diverse chemical libraries for screening against various biological targets. For instance, the 4-bromobenzyl substructure has been incorporated into molecules designed as potent dual endothelin receptor antagonists and topoisomerase inhibitors for cancer therapy.[1]
While still an emerging area, the ability to functionalize the aromatic ring of N-(4-Bromobenzyl)-N-ethylethanamine makes it a candidate for incorporation into functional materials and polymers, where its properties could be tailored for specific electronic or optical applications.[1]
Potential Signaling Pathway Involvement of Structurally Related Compounds
While no specific signaling pathways involving N-(4-Bromobenzyl)-N-ethylethanamine have been elucidated, structurally related N-benzylphenethylamine derivatives are known to interact with serotonergic systems, particularly the 5-HT₂A receptor, which is a key target for hallucinogens. The general mechanism of 5-HT₂A receptor activation involves G-protein coupling and subsequent activation of phospholipase C (PLC).
Generalized 5-HT₂A Receptor Signaling Pathway
Caption: A generalized signaling pathway for the 5-HT₂A receptor, a target for compounds structurally related to N-(4-Bromobenzyl)-N-ethylethanamine.
Conclusion
N-(4-Bromobenzyl)-N-ethylethanamine is a chemical entity with significant potential in synthetic chemistry. This guide has summarized its key physicochemical properties, provided detailed protocols for its synthesis, and highlighted its utility in the development of novel compounds for medicinal and materials science applications. Further experimental investigation into its physicochemical and biological properties is warranted to fully explore its potential.
